2-Hydroxy-4-sulfamoylbenzoic acid
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Overview
Description
2-Hydroxy-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out by treating salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The hydroxyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 2-hydroxy-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the hydroxyl group at the second position.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfamoyl group at the fourth position.
4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid: Contains a chloro group in addition to the hydroxyl and sulfamoyl groups.
Uniqueness
2-Hydroxy-4-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a broad range of applications in various fields.
Biological Activity
2-Hydroxy-4-sulfamoylbenzoic acid (HSBA) is an aromatic compound noted for its unique chemical structure, which includes both hydroxyl and sulfamoyl functional groups. This combination enhances its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
- Molecular Formula : C10H12N2O4S
- Molecular Weight : Approximately 251.64 g/mol
- Physical State : White to off-white solid
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but poorly soluble in water
- Melting Point : 251-256 °C
The biological activity of HSBA is primarily attributed to its interaction with various molecular targets. The hydroxyl and sulfamoyl groups allow HSBA to form stable complexes with enzymes and receptors, modulating their activity. This mechanism is crucial for its potential therapeutic applications, particularly in enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition : HSBA has been shown to inhibit specific enzymes by binding to their active sites, thus reducing the production of certain metabolites .
- Protein-Ligand Interactions : The compound's structure facilitates interactions with proteins, which can lead to significant biological effects.
Biological Activities
HSBA exhibits a range of biological activities that have been documented through various studies:
- Antimicrobial Activity : Studies indicate that HSBA derivatives possess antibacterial properties, making them potential candidates for treating infections caused by resistant strains .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Urease Inhibition : HSBA derivatives have demonstrated potent urease inhibitory activity, which is relevant for developing treatments for gastrointestinal disorders such as peptic ulcers .
Case Studies and Experimental Data
- Antibacterial Activity :
- Urease Inhibition Assays :
- In Silico Studies :
Comparative Analysis
The following table summarizes the biological activities of HSBA compared to related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory, Urease Inhibition | Unique due to dual functional groups |
Salicylic Acid | Anti-inflammatory | Lacks sulfamoyl group; primarily used for pain relief |
Furosemide | Diuretic | Derived from similar structures; primarily used as a diuretic |
Properties
CAS No. |
43059-24-1 |
---|---|
Molecular Formula |
C7H7NO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-hydroxy-4-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)(H2,8,12,13) |
InChI Key |
DBMSSUODVFRPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)C(=O)O |
Origin of Product |
United States |
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